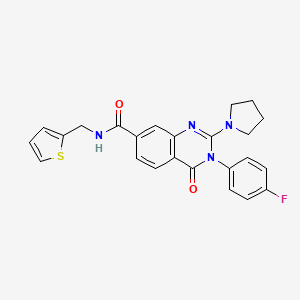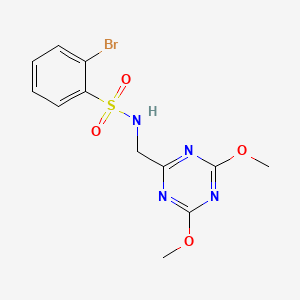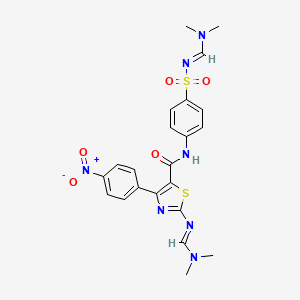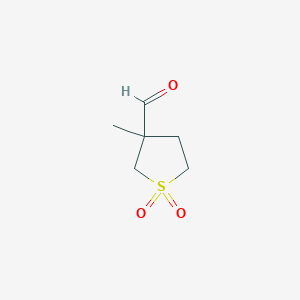
3-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C24H21FN4O2S and its molecular weight is 448.52. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Applications
Research demonstrates the potential of fluoroquinolone-based compounds in antimicrobial activities. For example, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones and screened them for antifungal and antibacterial activities, suggesting the antimicrobial potential of these compounds Patel & Patel, 2010. Similarly, Desai, Vaghani, and Shihora (2013) synthesized novel fluorine-containing derivatives with potential antimicrobial properties Desai, Vaghani, & Shihora, 2013.
Anti-Inflammatory and Analgesic Applications
Farag et al. (2012) synthesized new quinazolinone derivatives and screened them for anti-inflammatory and analgesic activity, highlighting the potential use of such compounds in treating pain and inflammation Farag et al., 2012.
Anticancer Applications
Hao et al. (2017) synthesized and evaluated 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, demonstrating its potential to inhibit the proliferation of some cancer cell lines, suggesting anticancer applications Hao et al., 2017.
Structural and Mechanistic Studies
Ullah and Altaf (2014) reported on the crystal structures of compounds structurally related to the one , providing insights into their molecular arrangements and potential interactions Ullah & Altaf, 2014.
作用機序
Target of Action
The primary targets of this compound are the Tropomyosin receptor kinases (TrkA/B/C) . These kinases play a crucial role in various neurodegenerative diseases including Parkinson’s, Huntington’s, and Alzheimer’s disease . They are also known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers .
Mode of Action
The compound interacts with its targets, the TrkA/B/C kinases, by inhibiting their activity . This inhibition is achieved through the compound’s ability to bind to these kinases, thereby preventing them from performing their normal function .
Result of Action
The inhibition of TrkA/B/C kinases by this compound can potentially lead to the suppression of tumorigenesis and metastasis in various cancers . It may also have therapeutic effects in neurodegenerative diseases by modulating the dysregulated TrkA/B/C signaling .
特性
IUPAC Name |
3-(4-fluorophenyl)-4-oxo-2-pyrrolidin-1-yl-N-(thiophen-2-ylmethyl)quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O2S/c25-17-6-8-18(9-7-17)29-23(31)20-10-5-16(22(30)26-15-19-4-3-13-32-19)14-21(20)27-24(29)28-11-1-2-12-28/h3-10,13-14H,1-2,11-12,15H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWWTGVEMQPFBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=CS4)C(=O)N2C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-furylmethyl)acetamide](/img/no-structure.png)
![N-(3,4-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2872297.png)



![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2872305.png)
![3-iodo-4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2872307.png)

![7-(4-fluorophenyl)-2-methyl-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2872312.png)
![1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2872313.png)
![1-[2-(4-Chlorophenyl)ethenesulfonyl]-4-(4-methylbenzenesulfonyl)piperazine](/img/structure/B2872314.png)
![6-(Ethylthio)-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2872316.png)
![6-(azepan-1-ylsulfonyl)-2-(2-(4-fluorophenoxy)ethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2872318.png)